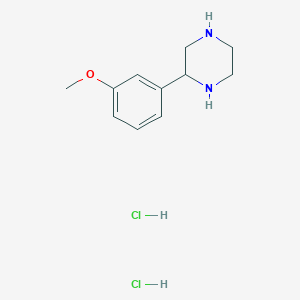
2-(3-Methoxyphenyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-Methoxyphenyl)piperazine dihydrochloride: is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the piperazine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
2-(3-Methoxyphenyl)piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
作用機序
Target of Action
2-(3-Methoxyphenyl)piperazine dihydrochloride, also known as para-Methoxyphenylpiperazine (MeOPP), is a piperazine derivative . Its primary targets are the monoamine neurotransmitters . These neurotransmitters play a crucial role in regulating various physiological functions, including mood, appetite, and sleep .
Mode of Action
MeOPP interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines . Additionally, MeOPP has been demonstrated to act as a nonselective serotonin receptor agonist .
Biochemical Pathways
The affected pathways primarily involve the monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, MeOPP increases their concentration in the synaptic cleft, enhancing neurotransmission . The downstream effects include changes in mood, appetite, and sleep .
Pharmacokinetics
Similar piperazine derivatives are known to be metabolized in the liver and excreted via the kidneys . These ADME properties can impact the bioavailability of the compound, influencing its efficacy and duration of action .
Result of Action
The molecular and cellular effects of MeOPP’s action primarily involve changes in neurotransmission. By increasing the concentration of monoamine neurotransmitters in the synaptic cleft, MeOPP enhances neurotransmission, potentially leading to changes in mood, appetite, and sleep .
Safety and Hazards
将来の方向性
The piperazine moiety is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring, which could lead to new synthetic methods to afford functionalized piperazines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)piperazine dihydrochloride typically involves the reaction of 3-methoxyaniline with piperazine under specific conditions. One common method includes the following steps:
Starting Materials: 3-methoxyaniline and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.
Procedure: The 3-methoxyaniline is first dissolved in the solvent, followed by the addition of piperazine. The mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions: 2-(3-Methoxyphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
類似化合物との比較
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(2-Methoxyethyl)piperazine
Comparison: 2-(3-Methoxyphenyl)piperazine dihydrochloride is unique due to the position of the methoxy group on the phenyl ring. This structural difference can significantly impact its chemical reactivity and biological activity compared to other methoxy-substituted piperazines. For instance, the position of the methoxy group can influence the compound’s binding affinity to receptors and its overall pharmacokinetic properties .
特性
IUPAC Name |
2-(3-methoxyphenyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-10-4-2-3-9(7-10)11-8-12-5-6-13-11;;/h2-4,7,11-13H,5-6,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQLCVYVRPREDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
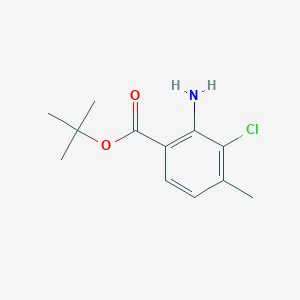
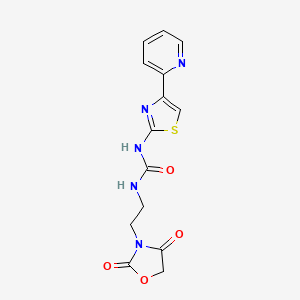
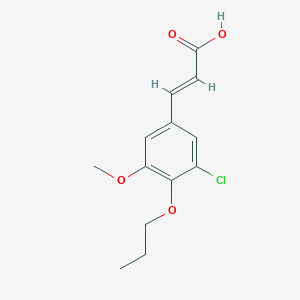
![1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2931768.png)
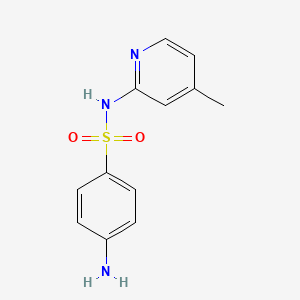
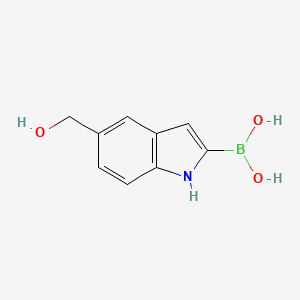
![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)
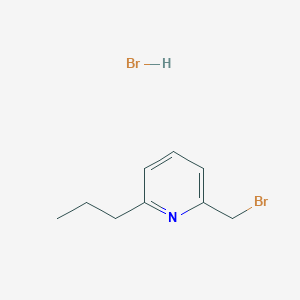

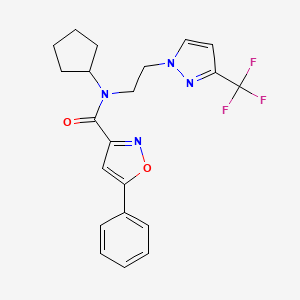
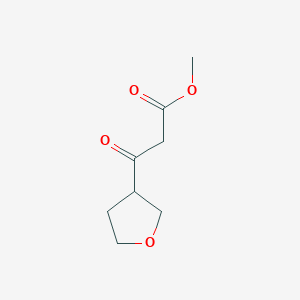
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methylester](/img/structure/B2931783.png)
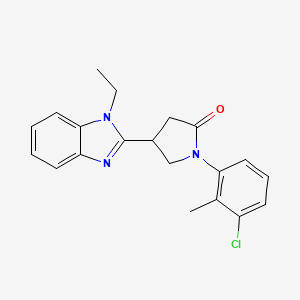
![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)
